molecular formula C11H17NO2 B12781576 Deterenol, (R)- CAS No. 29170-05-6

Deterenol, (R)-

Cat. No.: B12781576
CAS No.: 29170-05-6
M. Wt: 195.26 g/mol
InChI Key: MPCPSVWSWKWJLO-NSHDSACASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Deterenol hydrochloride can be synthesized from 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone hydrochloride. The process involves dissolving the starting material in methanol and adding 10% palladium on activated carbon as a catalyst. Hydrogen is introduced, and the reaction mixture is stirred at room temperature for 24 hours under atmospheric pressure. The catalyst is then filtered, and the filtrate is concentrated to dryness. The residue is crystallized from methanol to obtain colorless crystals with a yield of 91% .

Industrial Production Methods

Industrial production methods for Deterenol are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Deterenol undergoes various chemical reactions, including:

    Oxidation: Deterenol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Deterenol can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on activated carbon (Pd/C) is commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Deterenol has several scientific research applications, including:

Mechanism of Action

Deterenol acts as a non-selective beta-adrenergic receptor agonist. It increases tension in isolated right and left guinea pig atria and trachea, which endogenously express beta-adrenergic receptors. The compound induces lipolysis in human adipocytes by activating beta-adrenergic receptors, leading to the breakdown of fats .

Comparison with Similar Compounds

Similar Compounds

    Halostachine: A partial beta-2 agonist found in plants and used in dietary supplements.

    Isoprenaline: A synthetic beta-adrenergic agonist used in the treatment of bradycardia and heart block.

    Isopropylamphetamine: A stimulant drug with similar beta-adrenergic agonist properties.

    Methylhexanamine: A stimulant used in dietary supplements but banned in many countries.

    Octopamine: A naturally occurring compound with beta-adrenergic agonist properties.

    Phenpromethamine: A stimulant drug with beta-adrenergic agonist properties.

Uniqueness

Deterenol is unique due to its strong lipolytic activity in human adipocytes, making it a more potent lipolytic agent than synephrine and other amines present in Citrus aurantium . its use is limited due to safety concerns and regulatory restrictions.

Properties

CAS No.

29170-05-6

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenol

InChI

InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9/h3-6,8,11-14H,7H2,1-2H3/t11-/m0/s1

InChI Key

MPCPSVWSWKWJLO-NSHDSACASA-N

Isomeric SMILES

CC(C)NC[C@@H](C1=CC=C(C=C1)O)O

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)O)O

Origin of Product

United States

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